molecular formula C15H27ClN2O2 B2641853 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396806-03-3

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2641853
CAS No.: 1396806-03-3
M. Wt: 302.84
InChI Key: GECKPMPYLVOWHI-UHFFFAOYSA-N
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Description

2-(4-Cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It is characterized by the presence of a cyclopentanecarbonyl group attached to a piperazine ring, which is further connected to a cyclopropylethanol moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one
  • 2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
  • Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone

Uniqueness

2-(4-Cyclopentanecarbonylpiperazin-1-yl)-1-cyclopropylethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopentyl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2.ClH/c18-14(12-5-6-12)11-16-7-9-17(10-8-16)15(19)13-3-1-2-4-13;/h12-14,18H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECKPMPYLVOWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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